molecular formula C11H13BrN2O3 B1521502 6-Bromo-5-pivalamidonicotinic acid CAS No. 1142192-31-1

6-Bromo-5-pivalamidonicotinic acid

Cat. No.: B1521502
CAS No.: 1142192-31-1
M. Wt: 301.14 g/mol
InChI Key: RYFWGNXFVJHQTO-UHFFFAOYSA-N
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Description

6-Bromo-5-pivalamidonicotinic acid is a brominated derivative of nicotinic acid, characterized by the presence of a pivalamide group. Its molecular formula is C11H13BrN2O3, and it has a molecular weight of 301.14 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method starts with 5-bromo-2-chloronicotinic acid, which undergoes a substitution reaction with pivaloyl chloride in the presence of a base such as triethylamine . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry could be employed to enhance efficiency and scalability.

Types of Reactions:

    Substitution Reactions: The bromine atom in 6-Bromo-5-pivalamidonicotinic acid can be substituted by various nucleophiles, leading to a wide range of derivatives.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the bromine atom.

    Amidation and Esterification: The carboxylic acid group can participate in amidation or esterification reactions to form amides or esters, respectively.

Common Reagents and Conditions:

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride.

    Amidation/Esterification: Amine or alcohol in the presence of coupling agents like EDCI or DCC.

Major Products:

  • Substituted nicotinic acid derivatives.
  • Oxidized or reduced forms of the original compound.
  • Amides or esters of this compound.

Scientific Research Applications

Chemistry: 6-Bromo-5-pivalamidonicotinic acid is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds.

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

Industry: The compound’s derivatives are investigated for their use in materials science, including the development of novel polymers and coatings.

Mechanism of Action

The mechanism by which 6-Bromo-5-pivalamidonicotinic acid exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and pivalamide group can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Uniqueness: 6-Bromo-5-pivalamidonicotinic acid is unique due to the presence of both a bromine atom and a pivalamide group, which confer distinct chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of more complex molecules.

Properties

IUPAC Name

6-bromo-5-(2,2-dimethylpropanoylamino)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrN2O3/c1-11(2,3)10(17)14-7-4-6(9(15)16)5-13-8(7)12/h4-5H,1-3H3,(H,14,17)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYFWGNXFVJHQTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=C(N=CC(=C1)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00673935
Record name 6-Bromo-5-(2,2-dimethylpropanamido)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00673935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1142192-31-1
Record name 3-Pyridinecarboxylic acid, 6-bromo-5-[(2,2-dimethyl-1-oxopropyl)amino]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1142192-31-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromo-5-(2,2-dimethylpropanamido)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00673935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1142192-31-1
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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